
JTE-907
Descripción general
Descripción
JTE 907 is a complex organic compound with a unique structure that combines quinoline, benzodioxole, and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Aplicaciones Científicas De Investigación
T Cell Differentiation
JTE 907 has been shown to drive the differentiation of naive CD4+ T lymphocytes into regulatory T cells (Tregs), characterized by the expression of FoxP3, TGF-β, and IL-10. This process is mediated through the activation of p38 phosphorylation and STAT5A signaling pathways. In a study involving mice with dextran sodium sulfate-induced colitis, treatment with JTE 907 resulted in an increase in CD4+CD25+FoxP3+ cells and a reduction in disease severity, highlighting its potential use in treating autoimmune diseases such as colitis .
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties in various models. For instance, it has been effective in reducing cutaneous inflammation in mice models of atopic dermatitis by suppressing spontaneous itch responses . Moreover, JTE 907 has been reported to prevent NF-κB activation and reduce the expression of adhesion molecules involved in inflammatory processes .
Stimulation of Insulin Secretion
Recent studies have demonstrated that JTE 907 can stimulate insulin secretion from pancreatic islets isolated from both human donors and genetically modified mice. This effect occurs independently of GPR55 receptors and is associated with increased intracellular calcium levels and IP1 accumulation, indicating a novel pathway for insulin release modulation .
Protection Against Apoptosis
JTE 907 has also shown protective effects against cytokine-induced apoptosis in pancreatic islets. This property suggests its potential application in diabetes management by preserving β-cell mass and functionality under stress conditions induced by inflammatory cytokines .
Summary of Research Findings
Case Studies
- Colitis Model : In a study involving mice with colitis, JTE 907 treatment led to a significant increase in regulatory T cells and decreased disease severity within 48 hours post-treatment. The results suggest that JTE 907 may serve as a therapeutic agent for managing inflammatory bowel diseases .
- Diabetes Model : In experiments with human pancreatic islets, JTE 907 was found to enhance insulin secretion significantly while reducing apoptosis rates under cytokine stress. This dual action indicates its potential for therapeutic use in type 2 diabetes management .
Mecanismo De Acción
Target of Action
JTE-907 is a highly selective cannabinoid CB2 receptor inverse agonist . It binds with high affinity to human, mouse, and rat CB2 receptors . The Ki values for human, mouse, and rat CB2 are 35.9, 1.55, and 0.38 nM respectively . The CB2 receptors are expressed in peripheral nerves and other non-CNS tissues .
Mode of Action
This compound behaves as an inverse agonist, showing a concentration-dependent increase of forskolin-stimulated cAMP production in CHO cells expressing human and mouse CB2 in vitro . This is in contrast to Win55212-2 that reduces cAMP as an agonist .
Pharmacokinetics
It is known that this compound can be administered orally .
Result of Action
This compound significantly stimulates insulin secretion from islets isolated from human donors and islets from Gpr55+/+ and Gpr55−/− mice . It also significantly reduces cytokine-induced apoptosis in human and mouse islets and promotes human β-cell proliferation . In animal studies, this compound has shown anti-inflammatory effects .
Action Environment
It is known that this compound can inhibit carrageenin-induced mouse paw edema when dosed orally , suggesting that its efficacy can be observed in vivo.
Análisis Bioquímico
Biochemical Properties
3-Quinolinecarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .
Cellular Effects
The effects of 3-Quinolinecarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)- on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, which play essential roles in cell growth, differentiation, and apoptosis . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 3-Quinolinecarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)- exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Quinolinecarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)- can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but may degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of 3-Quinolinecarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)- vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound’s safe and effective use.
Metabolic Pathways
3-Quinolinecarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . This compound can also affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Quinolinecarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration . Additionally, it may bind to plasma proteins, affecting its distribution and bioavailability within the body.
Subcellular Localization
The subcellular localization of 3-Quinolinecarboxamide, N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)- is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these organelles can influence its interactions with biomolecules and its overall biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of JTE 907 typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the integrity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
JTE 907 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-4-(3-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness
JTE 907 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Actividad Biológica
JTE 907, a selective inverse agonist of the cannabinoid receptor CB2, has garnered attention for its diverse biological activities, particularly related to insulin secretion, apoptosis, and T cell differentiation. This article synthesizes key findings from various studies to elucidate the compound's pharmacological properties and potential therapeutic applications.
Overview of JTE 907
JTE 907 is chemically characterized as N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide. It exhibits high affinity for CB2 receptors with K(i) values of 35.9 nM for human CB2 and 1.55 nM for mouse CB2, demonstrating significant selectivity over the central cannabinoid receptor CB1 .
Insulin Secretion
Research indicates that JTE 907 stimulates insulin secretion from pancreatic islets in a GPR55-independent manner. In a study involving human and mouse islets, treatment with 10 µM JTE 907 resulted in:
- Increased Insulin Secretion: Significant elevations in insulin levels were observed during glucose stimulation (both at 2 mM and 20 mM glucose) compared to vehicle controls .
- Calcium Signaling: JTE 907 induced notable increases in intracellular calcium levels ([Ca²⁺]i), which are critical for insulin release .
- Protection Against Apoptosis: The compound reduced cytokine-induced apoptosis in both human and mouse islets, promoting β-cell survival .
T Cell Differentiation
JTE 907 also influences immune responses by promoting the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs). Key findings include:
- Induction of Treg Phenotype: JTE 907 enhanced the expression of FoxP3, TGF-β, and IL-10 in Th0 cells .
- Inhibition of Inflammation: In models of colitis, JTE 907 administration reduced disease severity and inflammation markers, indicating potential therapeutic benefits in autoimmune diseases .
Research Findings Summary
The following table summarizes key experimental results related to the biological activity of JTE 907:
Case Study: Impact on Insulin Secretion
In a controlled experiment, human islets were perifused with glucose solutions supplemented with JTE 907. Results indicated:
- A reversible increase in insulin secretion compared to controls.
- The mechanism was linked to elevated intracellular calcium signaling rather than cAMP modulation.
Case Study: Immunomodulatory Effects
In an animal model of colitis treated with JTE 907:
- A significant increase in CD4+CD25+FoxP3+ Tregs was observed within the lamina propria.
- Treatment led to reduced body weight loss and lower disease scores compared to untreated controls.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-1H-quinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-3-4-5-10-30-22-19(29-2)9-7-16-12-17(24(28)26-21(16)22)23(27)25-13-15-6-8-18-20(11-15)32-14-31-18/h6-9,11-12H,3-5,10,13-14H2,1-2H3,(H,25,27)(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAJFFFXJYFVOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001010010 | |
Record name | JTE-907 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
282089-49-0 | |
Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=282089-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JTE-907 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0282089490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JTE-907 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001010010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JTE-907 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JTE-907 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAV3Q7SNOL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.